molecular formula C15H12ClNO4 B2827553 (E)-methyl 4-chloro-2-(3-(furan-2-yl)acrylamido)benzoate CAS No. 868153-91-7

(E)-methyl 4-chloro-2-(3-(furan-2-yl)acrylamido)benzoate

Cat. No.: B2827553
CAS No.: 868153-91-7
M. Wt: 305.71
InChI Key: HSIJRVQWYKELQE-FNORWQNLSA-N
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Description

(E)-methyl 4-chloro-2-(3-(furan-2-yl)acrylamido)benzoate is an organic compound that features a furan ring, a chloro-substituted benzene ring, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 4-chloro-2-(3-(furan-2-yl)acrylamido)benzoate typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Mechanism of Action

The mechanism of action of (E)-methyl 4-chloro-2-(3-(furan-2-yl)acrylamido)benzoate depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-methyl 4-chloro-2-(3-(furan-2-yl)acrylamido)benzoate is unique due to its combination of a chloro-substituted benzene ring, a furan ring, and an acrylamide moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block for various applications .

Properties

IUPAC Name

methyl 4-chloro-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c1-20-15(19)12-6-4-10(16)9-13(12)17-14(18)7-5-11-3-2-8-21-11/h2-9H,1H3,(H,17,18)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIJRVQWYKELQE-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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